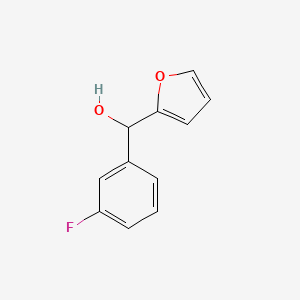

(3-Fluorophenyl)(furan-2-yl)methanol

Overview

Description

(3-Fluorophenyl)(furan-2-yl)methanol is an organic compound that features a fluorinated phenyl group and a furan ring connected via a methanol moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both aromatic and heterocyclic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluorophenyl)(furan-2-yl)methanol typically involves the reaction of 3-fluorobenzaldehyde with furan-2-ylmethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-fluorophenyl magnesium bromide reacts with furan-2-carbaldehyde under controlled conditions . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous-flow biocatalysis. This method uses immobilized enzymes, such as Candida antarctica lipase B, to achieve kinetic resolution and produce enantiomerically pure alcohols . This approach is advantageous due to its efficiency, scalability, and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)(furan-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: (3-Fluorophenyl)(furan-2-yl)ketone

Reduction: (3-Fluorophenyl)(furan-2-yl)methane

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluorophenyl)(furan-2-yl)methanol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(furan-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The furan ring provides additional stability and reactivity, allowing the compound to participate in various biochemical pathways .

Comparison with Similar Compounds

- (4-Fluorophenyl)(furan-2-yl)methanol

- (3-Chlorophenyl)(furan-2-yl)methanol

- (3-Fluorophenyl)(thiophen-2-yl)methanol

Comparison: (3-Fluorophenyl)(furan-2-yl)methanol is unique due to the presence of both a fluorinated phenyl group and a furan ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to its analogs. The fluorine atom enhances the compound’s stability and bioavailability, while the furan ring provides additional sites for functionalization .

Biological Activity

(3-Fluorophenyl)(furan-2-yl)methanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, molecular targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a furan ring linked to a phenyl group that has a fluorine substituent at the meta position. Its molecular formula is with a molecular weight of approximately 196.19 g/mol. The presence of the fluorine atom enhances the compound's reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially influencing cellular processes.

- Receptors : It may bind to cell surface receptors, triggering signaling cascades that lead to physiological responses.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests demonstrated its effectiveness against various bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 10 µg/mL |

| Escherichia coli | < 20 µg/mL |

| Pseudomonas aeruginosa | < 15 µg/mL |

These findings suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in combating antibiotic resistance .

Anticancer Activity

Another area of research focuses on the anticancer properties of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including:

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G2/M phase.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to its cytotoxic effects on cancer cells.

In one study, the compound demonstrated an IC50 value of approximately 25 µM against human breast cancer cells, indicating significant potential for therapeutic applications .

Case Studies

Several case studies have explored the biological activity of this compound:

-

Study on Antimicrobial Effects :

- Researchers evaluated the compound's efficacy against multi-drug resistant strains. Results showed that it inhibited bacterial growth effectively, supporting its use as a scaffold for new antibiotic development.

-

Anticancer Research :

- A study conducted on various cancer cell lines revealed that this compound not only inhibited cell proliferation but also triggered apoptotic pathways, suggesting its potential as an anticancer agent.

Properties

IUPAC Name |

(3-fluorophenyl)-(furan-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCXUHDGIOMCHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.